Allyldibromoborane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

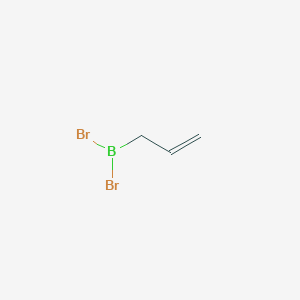

Allyldibromoborane, also known as this compound, is a useful research compound. Its molecular formula is C3H5BBr2 and its molecular weight is 211.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

Allyldibromoborane is known for its electrophilic nature, making it an effective reagent in allylation reactions. It can add to a variety of nucleophiles, including carbonyl compounds, to form allyl-substituted products. This compound is particularly useful in the synthesis of complex organic molecules due to its ability to generate stereocenters and introduce functional groups selectively.

Applications in Organic Synthesis

2.1 Allylation Reactions

This compound is primarily utilized for allylation reactions, where it acts as an allylating agent. This reaction is crucial for synthesizing various natural products and pharmaceuticals. The following table summarizes key reactions involving this compound:

| Substrate | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Aldehydes | Allyl alcohol derivatives | Room temperature, solvent-free | |

| Ketones | Allylated ketones | Reflux in THF | |

| Imines | Allylated amines | 0°C to room temperature |

These reactions highlight the compound's utility in generating diverse molecular scaffolds that are critical in drug discovery.

Medicinal Chemistry Applications

3.1 Anticancer Research

Recent studies have investigated the use of this compound in synthesizing potential anticancer agents. For instance, researchers have explored its role in modifying existing drug structures to enhance efficacy and reduce toxicity. A notable case study involved the synthesis of a new class of boron-containing compounds that demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells.

3.2 Drug Delivery Systems

This compound has also been studied for its potential in drug delivery systems, particularly in creating boron-based nanoparticles that can encapsulate therapeutic agents. These systems can provide targeted delivery, improving the pharmacokinetics of drugs and minimizing side effects.

Case Studies

4.1 Synthesis of Boron-Containing Anticancer Agents

A significant study published in a peer-reviewed journal demonstrated the synthesis of a novel boron-containing compound using this compound as a key intermediate. The compound exhibited promising results in preclinical trials, showing enhanced activity against various cancer types compared to traditional therapies.

4.2 Development of Functionalized Polymers

Another case study highlighted the use of this compound in the development of functionalized polymers for biomedical applications. The polymers synthesized showed improved biocompatibility and mechanical properties, making them suitable for use in tissue engineering and regenerative medicine.

Analyse Chemischer Reaktionen

Addition to Carbonyl Compounds

Allyldibromoborane undergoes allylboration with aldehydes and ketones, forming homoallylic alcohols after hydrolysis. This reaction proceeds via allylic rearrangement , where the boron atom bonds to the nucleophilic oxygen of the carbonyl group, and the allyl group attacks the electrophilic carbon .

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetone | 4-Methyl-1-penten-3-ol | 63 | RT, 2 h |

| Benzaldehyde | 1,3-Diphenyl-2-propen-1-ol | 83 | −70°C, 1 h |

| Cyclohexanone | 7-Methylene-3-borabicyclononane | 98 | 150°C, autoclave |

The reaction is stereospecific, with bulky substituents favoring anti-addition . For example, camphor reacts exclusively to yield methylene derivatives due to steric constraints .

Reactions with Acetylenes

This compound adds to terminal alkynes via cis-allylboration , forming 2-ethoxyvinylboranes. These intermediates deboronate to yield conjugated dienes under mild acidic conditions .

Example :

CH C OEt+This compound−60∘CCH CH CH B OEt ROHCH CH CH CH (74–82% yield)

This method efficiently synthesizes 1,3-dienes, such as 2-ethoxy-4-methylene-1,5-hexadiene (70% yield) .

Cyclization Reactions

This compound participates in intramolecular cyclizations to form boron-containing bicyclic systems. For example, heating with allenes generates 3-allyl-7-methylene-3-borabicyclo[3.3.1]nonane (60% yield) .

Mechanism :

-

Initial addition of the allylborane to the allenic system.

-

Intramolecular cyclization via cleavage of the B–C bond.

-

Formation of a thermodynamically stable bicyclic structure .

Protolytic Cleavage

The B–C bond in this compound is cleaved by protic reagents (H₂O, ROH, RNH₂), yielding alkenes and borinic acids :

R B CH CH CH +H O→CH CH CH +R B OH

| Reagent | Product | Yield (%) |

|---|---|---|

| H₂O | Propene | 85 |

| MeOH | Methyl borinate + 1-pentene | 90 |

Allylic Rearrangement in Borotropic Systems

This compound exhibits borotropic isomerization , where boron migrates between allylic carbons. For example, 7a ⇌ 7b equilibrium occurs rapidly at 30°C, confirmed by ¹¹B NMR :

CH CH CH BPr ⇌CH CH CH BPr

This rearrangement underpins its reactivity in allylboration and cyclization .

Eigenschaften

Molekularformel |

C3H5BBr2 |

|---|---|

Molekulargewicht |

211.69 g/mol |

IUPAC-Name |

dibromo(prop-2-enyl)borane |

InChI |

InChI=1S/C3H5BBr2/c1-2-3-4(5)6/h2H,1,3H2 |

InChI-Schlüssel |

WTZWFHJKIPMGPT-UHFFFAOYSA-N |

Kanonische SMILES |

B(CC=C)(Br)Br |

Synonyme |

allyldibromoborane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.